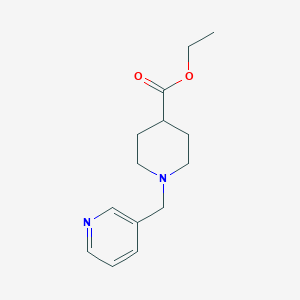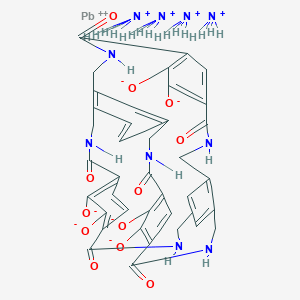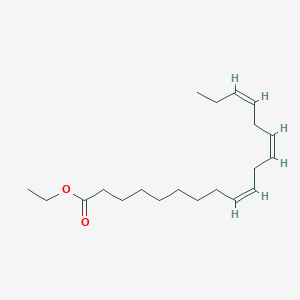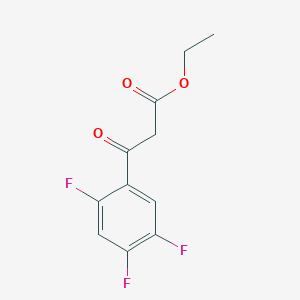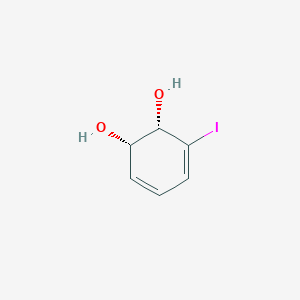
(R)-1-(3-(trifluoromethyl)phenyl)ethanol
Overview
Description
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Intermediate in Antagonist Synthesis
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is noted as a significant pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists. Its production via asymmetric reduction using recombinant Escherichia coli cells has been developed with excellent enantioselectivity. The process overcomes conversion limitations due to poor solubility of non-natural substrates, utilizing a polar organic solvent-aqueous medium to enhance efficacy (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Aprepitant
This compound serves as a key chiral intermediate in the synthesis of aprepitant, an antiemetic drug. Efficient synthetic processes have been developed for its production, including asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate. This method demonstrates significant improvements in product yield and enantiomeric excess (ee), offering an alternative to chemical synthesis (Ouyang, Wang, Huang, Cai, & He, 2013).
Development of Biocatalytic Processes
Several studies have focused on developing biocatalytic processes for synthesizing this compound. For instance, the use of Burkholderia cenocepacia and Trichoderma asperellum ZJPH0810 as biocatalysts has shown promising results in the production of this compound with high enantioselectivity and yield (Yu, Li, Lu, & Zheng, 2018); (Li, Wang, He, Huang, & Tang, 2013).
Enzymatic Synthesis and Optimization
The compound has also been synthesized enzymatically, with a focus on optimizing conditions for higher substrate concentrations and conversion efficiency. For example, a study utilizing carbonyl reductase KR01 from Leifsonia sp. S749 achieved a high yield and productivity, demonstrating its potential for industrial manufacturing of this compound (Tang, Wei, Ni, Guo, Wu, Zhang, & Chen, 2018).
Alternative Solvent Systems in Biocatalysis
Studies have explored the use of alternative solvent systems, such as natural deep eutectic solvents, to enhance biocatalytic efficiency. For instance, Zhuang et al. (2021) reported an increased productivity of this compound using a Tween-20/natural deep eutectic solvent solution, offering potential improvements in biocatalytic processes (Zhuang, Liu, Zhang, He, & Wang, 2021).
Kinetic Resolution Strategies
The compound has been the subject of kinetic resolution strategies, which focus on separating enantiomers and enhancing product purity. For example, Xu et al. (2009) investigated the kinetic resolution of a series of trifluoro-1-aryl ethanol using various catalysts, showing potential applications in the preparation of enantiomerically pure intermediates (Xu, Zhou, Geng, & Chen, 2009).
Biocatalyst Development and Cloning
Efforts have been made in the cloning and development of biocatalysts for the efficient synthesis of this compound. For example, Wang et al. (2014) focused on the directed evolution of carbonyl reductase from Leifsonia xyli HS0904, enhancing catalytic efficiency significantly, which is beneficial for large-scale production (Wang, Sun, Huang, & Wang, 2014).
Mechanism of Action
Target of Action
It’s known that trifluoromethyl phenyl sulfone, a related compound, can act as a nucleophilic trifluoromethylating agent .
Mode of Action
®-1-(3-(trifluoromethyl)phenyl)ethanol interacts with its targets through a process known as electron donor-acceptor (EDA) complex formation . This involves the formation of complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s interaction with arylthiolate anions suggests it may influence pathways involving thiophenols .
Pharmacokinetics
It’s known that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by leifsonia xyli cctcc m 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This suggests that the compound may have unique ADME properties influenced by its synthetic process.
Result of Action
The compound’s ability to undergo s-trifluoromethylation of thiophenols suggests it may have significant effects on cellular processes involving these compounds .
Action Environment
The action of ®-1-(3-(trifluoromethyl)phenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s ability to undergo an SET reaction is dependent on visible light irradiation . Additionally, the synthetic process for the compound involves the use of isopropanol as a co-substrate, suggesting that the presence of this compound in the environment could influence the action, efficacy, and stability of ®-1-(3-(trifluoromethyl)phenyl)ethanol .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ®-1-(3-(trifluoromethyl)phenyl)ethanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with arylthiolate anions, forming electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This interaction plays a crucial role in the S-trifluoromethylation of thiophenols .
Cellular Effects
It is known that the compound can influence cell function through its interactions with various biomolecules . For example, its interaction with arylthiolate anions can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of ®-1-(3-(trifluoromethyl)phenyl)ethanol involves its interaction with arylthiolate anions. This interaction forms EDA complexes, which can undergo an intramolecular SET reaction under visible light irradiation . This process is crucial for the S-trifluoromethylation of thiophenols .
Temporal Effects in Laboratory Settings
The temporal effects of ®-1-(3-(trifluoromethyl)phenyl)ethanol in laboratory settings are largely dependent on the specific experimental conditions. For instance, in a study where the compound was used in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, it was found that the reaction could be executed at 30°C and 200 rpm for 30 hours, yielding 91.8% of product yield with 99.9% of enantiometric excess .
Metabolic Pathways
It is known that the compound can interact with arylthiolate anions, forming EDA complexes . These complexes can undergo an intramolecular SET reaction, which is a crucial step in the S-trifluoromethylation of thiophenols .
Properties
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238620 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-24-8 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127852-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the method of preparation for (R)-1-[3-(trifluoromethyl)phenyl]ethanol described in the research?
A: The research highlights the use of recombinant E. coli whole cells within a specific solvent system for the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. [, ] This approach utilizes a combination of an aqueous Tween-20 solution and a natural deep eutectic solvent. This method is noteworthy because it offers a potentially more sustainable and efficient route for producing this chiral compound.
Q2: What potential advantages does this method offer for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol?
A2: Utilizing recombinant E. coli whole cells in this specific solvent system offers several potential benefits:
- Enhanced Enantioselectivity: This approach aims to improve the selective production of the desired (R)-enantiomer of 1-[3-(trifluoromethyl)phenyl]ethanol. [, ] This is crucial in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.
- Sustainability: Employing biocatalysts like E. coli aligns with green chemistry principles, potentially reducing the environmental footprint compared to traditional synthetic methods. [, ]
- Cost-Effectiveness: The use of whole cells and a natural deep eutectic solvent could lead to a more cost-effective process compared to methods relying on expensive catalysts or harsh reaction conditions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







